molecular formula C22H20NOP B123708 [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane CAS No. 148461-12-5

[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane

Cat. No.: B123708
CAS No.: 148461-12-5
M. Wt: 345.4 g/mol
InChI Key: LPALMDOOEDKULS-KRWDZBQOSA-N
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Description

[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane is a complex organic compound that features a unique combination of an oxazoline ring and a diphenylphosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane typically involves the formation of the oxazoline ring followed by the introduction of the diphenylphosphane group. One common method includes the cyclization of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring. This is followed by a palladium-catalyzed cross-coupling reaction to attach the diphenylphosphane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of high-throughput screening methods can help in identifying the most efficient catalysts and reaction conditions for the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of oxazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the stabilization of metal centers, enhancing the efficiency of catalytic reactions such as cross-coupling and hydrogenation.

Biology

The compound has potential applications in biological research, particularly in the development of enzyme inhibitors. The oxazoline ring can mimic natural substrates, allowing for the design of molecules that can selectively inhibit specific enzymes.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The ability to modify the phenyl groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it useful in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane involves its interaction with metal centers in catalytic processes. The oxazoline ring and diphenylphosphane group work together to stabilize the metal center, facilitating the formation of reactive intermediates. This stabilization is crucial for the efficiency of catalytic reactions, allowing for the selective formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphine oxide
  • [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-triphenylphosphane

Uniqueness

Compared to similar compounds, [2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane offers a unique combination of stability and reactivity. The presence of the oxazoline ring provides additional stabilization to the metal center, which is not observed in compounds lacking this feature. This makes it particularly useful in catalytic applications where both stability and reactivity are crucial.

Properties

IUPAC Name

[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20NOP/c1-17-16-24-22(23-17)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPALMDOOEDKULS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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